molecular formula C18H24N6O B1679662 Pexacerfont CAS No. 459856-18-9

Pexacerfont

货号: B1679662
CAS 编号: 459856-18-9
分子量: 340.4 g/mol
InChI 键: LBWQSAZEYIZZCE-SNVBAGLBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Alcohol Dependence

Pexacerfont has been evaluated for its potential to reduce stress-induced alcohol craving. A notable study involved a double-blind, placebo-controlled trial with 54 anxious alcohol-dependent patients. Participants received this compound (300 mg/day for 7 days followed by 100 mg/day for 23 days) and were assessed for alcohol craving and neuroendocrine responses .

Findings:

  • No significant effect on alcohol craving or emotional responses was observed despite adequate receptor occupancy.
  • The study suggested that the pharmacokinetics of this compound may not be optimal for therapeutic efficacy in humans, indicating a need for further research into CRH1 antagonists with slower dissociation kinetics .

Drug Withdrawal Symptoms

Another application of this compound is in the treatment of withdrawal symptoms from substances such as amphetamines and opioids. A randomized, double-blind trial assessed its efficacy in reducing withdrawal symptoms without concurrent antidepressants or behavioral interventions .

Findings:

  • The study indicated a potential benefit for this compound in managing withdrawal symptoms, although further comprehensive studies were recommended to validate these findings .

Generalized Anxiety Disorder

This compound has also been explored for its effects on generalized anxiety disorder (GAD). A clinical trial aimed to assess its safety and efficacy in outpatients diagnosed with GAD . However, results indicated that this compound did not demonstrate significant improvements compared to placebo in this population, similar to findings in other anxiety-related contexts .

Summary of Clinical Trials

Study Population Dosage Duration Outcome
Alcohol Dependence TrialAnxious alcohol-dependent patients300 mg/day (7 days), then 100 mg/day (23 days)30 daysNo effect on craving or emotional responses
Drug Withdrawal StudyPatients with amphetamine/opioid dependence300 mg (week 1), 200 mg (week 2), 100 mg (week 3)3 weeksPotential benefit in withdrawal management
Generalized Anxiety Disorder TrialOutpatients with GADNot specifiedNot specifiedNo significant improvement over placebo

Preclinical Insights

Preclinical models have shown that this compound effectively reduces stress-induced behaviors associated with anxiety and substance use disorders. For instance, studies on rodent models have indicated that CRH1 antagonists can block stress-induced relapse behaviors and emotional distress responses . However, translating these findings into human clinical efficacy remains challenging.

作用机制

佩克赛芬特通过拮抗 CRF1 受体发挥作用。促肾上腺皮质激素释放因子 (CRF) 是一种内源性肽激素,在应激反应中释放。CRF 与 CRF1 受体结合,触发促肾上腺皮质激素 (ACTH) 的释放以及随后的应激反应。 通过阻断 CRF1 受体,佩克赛芬特抑制了这一通路,可能降低了应激的生理效应 .

生化分析

Biochemical Properties

Pexacerfont interacts with the CRF1 receptor, a subtype of the corticotropin-releasing factor (CRF) receptor . CRF is an endogenous peptide hormone released in response to various triggers such as chronic stress . This compound, by acting as a CRF1 antagonist, inhibits the physiological response to stress mediated by the CRF1 receptor .

Cellular Effects

This compound has been shown to have no significant impact on colonic transit changes, the number of stools per day, stool consistency, or subjective symptoms in patients with diarrhea-predominant Irritable Bowel Syndrome . It has been suggested to have some protective effect against eating after a laboratory stressor .

Molecular Mechanism

This compound exerts its effects at the molecular level by antagonizing the CRF1 receptor . This antagonism blocks the release of adrenocorticotropic hormone (ACTH), another hormone involved in the physiological response to stress .

Temporal Effects in Laboratory Settings

In a study, this compound was administered at 300 mg/day for 7 days, followed by 100 mg/day for 23 days . The study suggested some protective effect of this compound against eating after a laboratory stressor .

Dosage Effects in Animal Models

In animal models, this compound has shown to inhibit adrenocorticotropic hormone (ACTH) release induced by CRF in primary rat pituitary cells with an IC50 value of 129 nM . It increases the time spent in the open arms of the elevated plus maze (EPM) in rats, indicating anxiolytic-like activity, when administered at doses ranging from 10 to 30 mg/kg .

Metabolic Pathways

This compound is extensively metabolized in hepatocytes from all species (rats, dogs, monkeys, and humans) with O-demethylation and hydroxylation of the N-alkyl side chain and N-dealkylation as the major metabolic pathways .

Transport and Distribution

It is known that this compound is orally available and brain-penetrant , suggesting that it can cross the blood-brain barrier and reach the central nervous system.

Subcellular Localization

Given its role as a CRF1 antagonist, it is likely to be localized at the cell membrane where the CRF1 receptors are located .

准备方法

佩克赛芬特的合成涉及多个步骤,从制备吡唑并[1,5-a]-1,3,5-三嗪核心开始。合成路线通常包括以下步骤:

佩克赛芬特的工业生产方法尚未广泛记录,但它们可能涉及对上述合成路线的优化,以确保高产率和纯度。

化学反应分析

佩克赛芬特经历几种类型的化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。这些反应形成的主要产物取决于所使用的具体条件和试剂。

相似化合物的比较

佩克赛芬特在 CRF1 拮抗剂中是独一无二的,因为它具有独特的化学结构,并且对 CRF1 比对 CRF2 受体的选择性更高 . 类似的化合物包括:

    安塔拉明: 另一种具有不同化学结构的 CRF1 拮抗剂。

    CP-154,526: 一种具有类似药理学性质的 CRF1 拮抗剂。

    艾米塞芬特: 一种针对类似治疗应用研究的 CRF1 拮抗剂。

这些化合物具有相似的作用机制,但在化学结构和特定的药理学特征方面有所不同。

生物活性

Pexacerfont, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, has garnered attention for its potential therapeutic applications in anxiety disorders and stress-related conditions. This article delves into the biological activity of this compound, highlighting its pharmacological properties, clinical studies, and implications for treatment.

This compound is defined chemically as 8-(6-Methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1R)-1-methylpropyl]pyrazolo[1,5-a]-1,3,5-triazin-4-amine. Its biological activity is primarily characterized by its high potency and selectivity for the CRF1 receptor, with an IC50 value of 6.1 nM. This compound exhibits over 150-fold selectivity for CRF1 compared to CRF2b receptors and demonstrates no agonist properties at these receptors .

The mechanism of action involves the inhibition of CRF-mediated adrenocorticotropic hormone (ACTH) release from pituitary cell cultures, which is crucial in the body's stress response. Preclinical studies have shown that this compound effectively reduces colonic motility and diarrhea in stressed animal models, suggesting its potential utility in gastrointestinal disorders linked to stress .

Efficacy in Anxiety Disorders

This compound has been evaluated in multiple clinical trials for its efficacy in treating anxiety disorders. A notable study involved a multicenter, randomized, double-blind trial comparing this compound (100 mg/day) to placebo and escitalopram (20 mg/day) for generalized anxiety disorder. The results indicated that this compound did not significantly separate from placebo on primary outcome measures such as the Hamilton Anxiety Scale total score .

In another trial assessing its effects on alcohol dependence, this compound was administered to anxious alcohol-dependent patients. Despite achieving high receptor occupancy levels in cerebrospinal fluid (CSF), this compound failed to reduce alcohol craving or emotional responses to stress-related cues . These findings highlight the challenges in translating preclinical efficacy to clinical outcomes.

Impact on Irritable Bowel Syndrome (IBS)

A phase II clinical trial evaluated the effects of this compound on patients with diarrhea-predominant irritable bowel syndrome (D-IBS). The study aimed to assess whether antagonism of central and peripheral CRF1 receptors could influence colonic transit and bowel function. Although preclinical data supported its potential benefits, the clinical results indicated no significant improvements compared to placebo .

Summary of Clinical Trials

Study FocusPopulationDosagePrimary Outcome MeasureResults
Generalized Anxiety Disorder260 patients100 mg/dayHamilton Anxiety ScaleNo significant separation from placebo
Alcohol Dependence54 anxious alcohol-dependent300 mg/day (loading), 100 mg/day (maintenance)Alcohol craving responseNo effect on craving or emotional responses
Diarrhea-predominant IBS39 women25 mg or 100 mg/dayColonic transit and bowel functionNo significant improvement over placebo

属性

IUPAC Name

N-[(2R)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWQSAZEYIZZCE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196675
Record name Pexacerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459856-18-9
Record name Pexacerfont
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459856-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pexacerfont [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459856189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pexacerfont
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12572
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pexacerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEXACERFONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1VBG4ZUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pexacerfont
Reactant of Route 2
Reactant of Route 2
Pexacerfont
Reactant of Route 3
Reactant of Route 3
Pexacerfont
Reactant of Route 4
Pexacerfont
Reactant of Route 5
Reactant of Route 5
Pexacerfont
Reactant of Route 6
Reactant of Route 6
Pexacerfont

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。